3-Chloro-6-(4-chloro-3-nitrophenyl)pyridazine

Vue d'ensemble

Description

3-Chloro-6-(4-chloro-3-nitrophenyl)pyridazine is a useful research compound. Its molecular formula is C10H5Cl2N3O2 and its molecular weight is 270.07 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

3-Chloro-6-(4-chloro-3-nitrophenyl)pyridazine is a heterocyclic compound that has garnered attention due to its diverse biological activities, particularly in the fields of antimicrobial and anti-inflammatory research. This article delves into its biological activity, synthesis, structure-activity relationships (SAR), and potential applications.

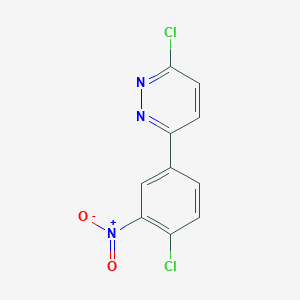

Chemical Structure and Properties

The compound features a pyridazine ring substituted with chlorine and nitro groups, contributing to its unique chemical properties. Its molecular formula is CHClNO, with a molecular weight of approximately 235.63 g/mol. The structural attributes of this compound suggest potential interactions with various biological targets, which may underlie its observed pharmacological effects.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Compounds with similar structures have shown notable antibacterial properties, suggesting that this compound may also be effective against various pathogens. The presence of the nitro group is often correlated with enhanced biological activity, making it a candidate for further pharmacological studies aimed at developing new antimicrobial agents.

Synthesis Routes

Several synthetic pathways have been developed for creating this compound. These methods typically involve reactions of chlorinated pyridazines with nitro-substituted phenyl groups, yielding the target compound in moderate to high yields. Understanding these synthetic routes is crucial for optimizing production and exploring modifications that may enhance biological activity.

Structure-Activity Relationships

The SAR of pyridazine derivatives indicates that substituents on the aromatic rings significantly influence biological activity. For instance, compounds with electron-withdrawing groups tend to exhibit improved potency in antimicrobial assays. Comparative analysis with structurally similar compounds reveals how variations in substituents can affect both efficacy and safety profiles .

Comparative Analysis of Similar Compounds

| Compound Name | CAS Number | Similarity | Key Features |

|---|---|---|---|

| 3-Chloro-6-(4-chlorophenyl)pyridazine | 58059-29-3 | 0.98 | Similar chlorinated structure |

| 3-Chloro-6-(p-tolyl)pyridazine | 2165-06-2 | 0.96 | Methyl group substitution |

| 3-Chloro-6-(m-tolyl)pyridazine | 66549-34-6 | 0.96 | Methyl group on meta position |

| 3-Chloro-6-(2-chlorophenyl)pyridazine | 66549-15-3 | 0.92 | Chlorine substitution at ortho position |

This table illustrates how minor modifications can lead to significant differences in biological activity, emphasizing the importance of SAR studies in drug development.

Case Studies and Research Findings

- Antimicrobial Efficacy : A study demonstrated that compounds structurally related to this compound exhibited MIC values ranging from 3.12 to 12.5 µg/mL against Staphylococcus aureus and Escherichia coli, indicating promising antibacterial potential .

- Inhibition of COX Enzymes : Preliminary findings suggest that similar pyridazine derivatives can inhibit COX enzymes effectively, with IC50 values reported as low as 0.04 µmol for potent inhibitors compared to standard drugs like celecoxib .

Applications De Recherche Scientifique

Anti-inflammatory Properties

Research indicates that derivatives of pyridazine compounds, including 3-Chloro-6-(4-chloro-3-nitrophenyl)pyridazine, exhibit significant anti-inflammatory activity. A study highlighted the synthesis of various pyridazine derivatives and their evaluation against cyclooxygenase (COX) enzymes, which are crucial in the inflammatory process. The compounds demonstrated varying degrees of COX-2 inhibition, with some derivatives showing IC50 values comparable to established anti-inflammatory drugs like celecoxib .

Table 1: Inhibitory Potency of Pyridazine Derivatives on COX-2

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. In vitro studies have shown effectiveness against various pathogenic microorganisms, suggesting potential uses in developing new antimicrobial agents .

Table 2: Antimicrobial Activity of Pyridazine Derivatives

| Compound | Microorganism Tested | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Staphylococcus aureus | TBD |

| Escherichia coli | TBD |

Dye and Pigment Development

The unique chemical structure of this compound lends itself to applications in dye and pigment formulations. Its chlorinated and nitro-substituents can enhance color properties and stability in various matrices, making it suitable for use in textiles and coatings .

Synthesis and Biological Evaluation

A comprehensive study involved synthesizing novel pyridazine derivatives, including the target compound, followed by biological evaluations for anti-inflammatory and antimicrobial activities. The results indicated that modifications to the pyridazine ring could significantly enhance biological activity, providing insights into structure-activity relationships (SAR) that could guide future drug design efforts .

Toxicological Assessments

Toxicological profiles of related pyridazine compounds have been assessed to ensure safety for potential therapeutic uses. Studies indicate that while some derivatives show promising biological activity, they must be evaluated for cytotoxicity to human cell lines to determine their viability as drug candidates .

Analyse Des Réactions Chimiques

Substitution Reactions

The chlorine atoms at positions 3 and 6 of the pyridazine ring undergo nucleophilic substitution under varying conditions:

Mechanistic Insights :

-

Nucleophilic attack occurs preferentially at the 4-position of the pyridazine ring due to electron-withdrawing effects of the nitro group .

-

Halogen displacement with amines (e.g., 4-nitroaniline) proceeds via SNAr (nucleophilic aromatic substitution) .

Coupling Reactions

The compound participates in cross-coupling reactions, leveraging its halogen substituents:

Key Observation :

-

Coupling at the 4-chloro position is favored over the 3-position due to steric and electronic factors .

Reductive Transformations

The nitro group undergoes selective reduction under catalytic conditions:

Applications :

-

Reduced amine derivatives serve as precursors for urea and thiourea conjugates in anticancer agent synthesis .

Cyclization and Heterocycle Formation

The compound acts as a scaffold for fused heterocycles:

Mechanism :

-

Base-induced dehydrohalogenation generates reactive intermediates (e.g., 4,5-didehydropyridazine), enabling ring contraction .

Oxidation and Functionalization

The nitro group and pyridazine ring participate in oxidation:

Comparative Reactivity Table

| Substituent | Position | Reactivity | Dominant Reaction |

|---|---|---|---|

| Chlorine (Cl) | 3 | Moderate electrophilicity | Nucleophilic substitution |

| Nitro (NO₂) | 4 (phenyl) | Strong electron-withdrawing | Reductive amination |

| Chlorine (Cl) | 6 | High lability in polar aprotic solvents | Coupling reactions |

Propriétés

IUPAC Name |

3-chloro-6-(4-chloro-3-nitrophenyl)pyridazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5Cl2N3O2/c11-7-2-1-6(5-9(7)15(16)17)8-3-4-10(12)14-13-8/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGVZSMPAKLBSQR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C2=NN=C(C=C2)Cl)[N+](=O)[O-])Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5Cl2N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.